Mouse TAAR5 Agonist Activity: 2-Phenylpentan-3-amine vs. 3-Phenylpentan-3-amine Direct Head-to-Head Comparison
In a direct head-to-head comparison using the identical assay platform, 2-phenylpentan-3-amine and 3-phenylpentan-3-amine—two positional isomers differing only in the location of the phenyl substituent on the pentanamine backbone—were evaluated for agonist activity at mouse TAAR5 expressed in HEK293 cells. 2-Phenylpentan-3-amine showed negligible agonist activity (EC50 > 10,000 nM), while 3-phenylpentan-3-amine demonstrated moderate potency (EC50 = 80 nM), representing a greater than 125-fold potency differential [1]. This stark contrast demonstrates that the C2-phenyl substitution pattern effectively abolishes TAAR5 agonism, making 2-phenylpentan-3-amine a valuable negative-control scaffold or selectivity tool where TAAR5-sparing activity is desired.
| Evidence Dimension | Agonist activity at mouse TAAR5 (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | 3-Phenylpentan-3-amine: EC50 = 80 nM |
| Quantified Difference | >125-fold lower potency for 2-phenyl isomer |
| Conditions | Mouse TAAR5 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min incubation |
Why This Matters
This >125-fold potency gap driven purely by phenyl-position isomerism enables researchers to use 2-phenylpentan-3-amine as a TAAR5-inactive control scaffold, which is critical for target validation studies where TAAR5-mediated confounding must be excluded.
- [1] BindingDB. BDBM50227351 (CHEMBL3628706): 2-Phenylpentan-3-amine, mouse TAAR5 agonist EC50 > 1.00E+4 nM. BDBM50227352: 3-Phenylpentan-3-amine, mouse TAAR5 agonist EC50 = 80 nM. ChEMBL-curated data, University of Genoa. View Source
